molecular formula C6H4S B1335982 3-Ethynylthiophene CAS No. 67237-53-0

3-Ethynylthiophene

Cat. No. B1335982
CAS RN: 67237-53-0
M. Wt: 108.16 g/mol
InChI Key: MJHLPKWONJUCFK-UHFFFAOYSA-N
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Description

3-Ethynylthiophene is a heterocyclic compound with the empirical formula C6H4S . It is used as a building block in organic synthesis . It is a liquid at room temperature and has a molecular weight of 108.16 .


Synthesis Analysis

3-Ethynylthiophene can be synthesized using various methods. One such method involves heating with 2-iodophenylethylazide in the presence of a copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone . Another method involves a multi-step reaction process .


Molecular Structure Analysis

The molecular structure of 3-Ethynylthiophene consists of a five-membered ring containing four carbon atoms and one sulfur atom . The ethynyl group is attached to the third carbon atom in the ring .


Chemical Reactions Analysis

3-Ethynylthiophene can participate in various chemical reactions. For instance, it can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole and N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine .


Physical And Chemical Properties Analysis

3-Ethynylthiophene is a liquid at room temperature with a density of 1.098 g/mL at 25 °C . It has a boiling point of 152-153 °C . It is slightly soluble in water . The refractive index is 1.5800 .

Scientific Research Applications

Organic Synthesis

3-Ethynylthiophene is an important raw material and intermediate used in organic synthesis . It can be used in the synthesis of 1-(2-bromobenzyl)-4-(thiophen-3-yl)-1H-1,2,3-triazole, which is obtained by heating with 2-iodophenylethylazide in the presence of copper acetate monohydrate catalyst in N-methyl-2-pyrrolidone .

Agrochemicals

In the field of agrochemicals, 3-Ethynylthiophene serves as a significant raw material and intermediate . The specific agrochemical applications were not found in the search results.

Dyestuffs

3-Ethynylthiophene is used in the production of dyestuffs . The specific dyestuff applications were not found in the search results.

Photodynamic Therapy

3-Ethynylthiophene-containing photosensitizers are gaining recognition for their role in photodynamic therapy (PDT) . The inherent reactivity of the thiophene moiety toward singlet oxygen threatens the stability and efficiency of these photosensitizers. A study presents a novel mathematical model capable of predicting the reactivity of thiophene toward singlet oxygen in PDT, using Conceptual Density Functional Theory (CDFT) and genetic programming .

Fluorescence and Photodynamic Therapy

3-Ethynylthiophene is used in the synthesis of Borondipyrromethene (BODIPY) derivatives, which are green, red, and far-red emitting . These derivatives have 3-Ethynylthiophene units at various positions around the BODIPY core . The substitution of 3-Ethynylthiophene at the 2,6 positions causes a significant increase in Stokes shift . These BODIPY derivatives are used in photodynamic therapy as they can generate singlet oxygen . The rate of singlet oxygen production varies depending on the position of the 3-Ethynylthiophene substitution . All 3-Ethynylthiophene containing BODIPY derivatives were found to be highly photo-stable under experimental conditions .

Synthesis of BODIPY Derivatives

3-Ethynylthiophene is used in the synthesis of Borondipyrromethene (BODIPY) derivatives . These derivatives are used in the production of green, red, and far-red emitting dyes . The substitution of 3-Ethynylthiophene at various positions around the BODIPY core affects the photophysical properties of the resulting compounds . For example, 3-Ethynylthiophene substitution at the 2,6 positions causes a significant increase in Stokes shift . These BODIPY derivatives are used in photodynamic therapy as they can generate singlet oxygen . The rate of singlet oxygen production varies depending on the position of the 3-Ethynylthiophene substitution . All 3-Ethynylthiophene containing BODIPY derivatives were found to be highly photo-stable under experimental conditions .

Safety And Hazards

3-Ethynylthiophene is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

While the future directions for 3-Ethynylthiophene are not explicitly mentioned in the search results, its use as a building block in organic synthesis suggests potential applications in the development of new organic compounds .

Relevant Papers

Several papers have been published on 3-Ethynylthiophene. For instance, a paper titled “Synthesis and properties of 3-ethynylthiophene containing BODIPY derivatives” discusses the photophysical properties of 3-Ethynylthiophene . Another paper titled “Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors” mentions 3-Ethynylthiophene in the context of acetylcholinesterase inhibitors . A PDF titled “Polymerization of 3-ethynylthiophene with homogeneous and heterogeneous Rh catalysts” discusses the polymerization of 3-Ethynylthiophene .

properties

IUPAC Name

3-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S/c1-2-6-3-4-7-5-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHLPKWONJUCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70393537
Record name 3-Ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylthiophene

CAS RN

67237-53-0
Record name 3-Ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70393537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Ethynylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
704
Citations
M Karabacak, S Bilgili, T Mavis, M Eskici… - Spectrochimica Acta Part A …, 2013 - Elsevier
In this work, FT-IR, FT-Raman, UV and NMR spectra of 3-ethynylthiophene (3-ETP, C 6 H 4 S) were carried out by using density functional theory DFT/B3LYP method with the 6-311++G(…
Number of citations: 24 www.sciencedirect.com
TS Svalova, MV Medvedeva, AN Kozitsina - Electroanalysis, 2021 - Wiley Online Library
… An original electrodeposited polymer film, based on 3‐ethynylthiophene, for covalent … immobilized 3,4‐ethylendioxythiophene‐3‐ethynylthiophene composite film. The bovine serum …
R Warshawsky, J Vaal… - European Journal of …, 2017 - eurjchem.com
… far‐red emitting BODIPY derivatives with 3‐ethynylthiophene at various positions of the BODIPY … We have chosen 3‐ethynylthiophene because it provides a route to synthesize multi‐…
Number of citations: 3 www.eurjchem.com
JD Kinder, WJ Youngs - Organometallics, 1996 - ACS Publications
… In this paper, the synthesis, characterization, and electrochemical properties of a platinum catecholate complex containing two 3-ethynylthiophene groups are described. … Reaction of 3 …
Number of citations: 26 pubs.acs.org
J Svoboda, J Sedláček, J Zedník… - Journal of Polymer …, 2008 - Wiley Online Library
… (2ETh),50 3-ethynylthiophene (3ETh),51 3-ethynyl-2,5-bis(trifluoromethyl)thiophene,52 4-trimethylsilyl-3-ethynylthiophene,53, 54 and 4-bromo-3-ethynylthiophene53, 54 by …
Number of citations: 32 onlinelibrary.wiley.com
RK Singh, MK Mishra - Journal of Chemical Sciences, 2009 - Springer
… Both 2-ethynylthiophene and 3-ethynylthiophene has 4π and 24σ type orbitals. HOMO, HOMO-1, HOMO-3 and HOMO-5 are of π type in which HOMO has three nodal planes. One is the …
Number of citations: 8 link.springer.com
MV Medvedeva, TS Svalova, AN Kozitsina - … методологии для создания …, 2021 - elar.urfu.ru
… of 3,4-ethylenedioxythiophene and 3ethynylthiophene, with further attachment of azidobenzoic … of 3,4-ethylenedioxythiophene and 3-ethynylthiophene. The ratio of polymer layers was …
Number of citations: 2 elar.urfu.ru
EC Harvey, J Areephong, AA Cafolla, C Long… - …, 2014 - ACS Publications
… The redox behavior of dithienyl perhydro- and perfluorocyclopentene photochromic molecular switches, modified with 3-ethynylthiophene and phenyl-3-ethynylthiophene substituents, …
Number of citations: 12 pubs.acs.org
C Jiang, O Blacque, H Berke - Organometallics, 2010 - ACS Publications
… ) 3 were converted with phenylacetylene or 3-ethynylthiophene to yield the acetylide products [… When the FLP Lut···B(C 6 F 5 ) 3 was reacted with phenylacetylene or 3-ethynylthiophene, …
Number of citations: 205 pubs.acs.org
EC Harvey, J Areephong, AA Cafolla, C Long… - …, 2014 - ACS Publications
… 3-ethynylthiophene and phenyl-3-ethynylthiophene substituents are reported. Their photochromic properties, fatigue resistance, and thermal stability were examined to establish the …
Number of citations: 20 pubs.acs.org

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